Hexadecan-7-YL dodecanoate
Description
Structure
2D Structure
Properties
CAS No. |
227450-65-9 |
|---|---|
Molecular Formula |
C28H56O2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
hexadecan-7-yl dodecanoate |
InChI |
InChI=1S/C28H56O2/c1-4-7-10-13-15-16-18-20-23-26-28(29)30-27(24-21-12-9-6-3)25-22-19-17-14-11-8-5-2/h27H,4-26H2,1-3H3 |
InChI Key |
HERITQQEUQNOIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Biocatalytic Approaches for Hexadecan 7 Yl Dodecanoate
Chemical Synthesis Pathways and Reaction Mechanism Studies
The primary chemical route to Hexadecan-7-yl dodecanoate (B1226587) is through the esterification of a branched alcohol, hexadecan-7-ol, with a long-chain fatty acid, dodecanoic acid. This process involves the formation of an ester linkage with the elimination of water.
Esterification Reactions for Branched Alcohol and Fatty Acid Coupling
The direct esterification of a carboxylic acid with an alcohol, known as Fischer esterification, is a well-established method. masterorganicchemistry.comlibretexts.org The reaction is typically catalyzed by a strong acid, such as sulfuric acid or tosic acid, which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com The reaction is reversible, and to drive the equilibrium towards the product side, water is often removed as it is formed, for instance, by using a Dean-Stark apparatus. srce.hrgoogle.com
The synthesis of a specific branched ester like Hexadecan-7-yl dodecanoate requires regioselective control. This means the ester bond should be formed selectively at the hydroxyl group of the branched alcohol. In the case of hexadecan-7-ol, there is only one hydroxyl group, simplifying the regioselectivity challenge for the alcohol component.
Catalyst selection is crucial for efficient esterification. While strong mineral acids are effective, they can sometimes lead to side reactions. rsc.org Solid acid catalysts, such as ion-exchange resins (e.g., Dowex) and zeolites, offer advantages like easier separation from the reaction mixture and potential for reuse. researchgate.netresearchgate.net For instance, the esterification of dodecanedioic acid with branched alcohols has been successfully carried out using sulfuric acid as a catalyst. srce.hr The use of a catalyst is essential to increase the reaction rate, as alcohols are generally weak nucleophiles and carboxylic acids are relatively weak electrophiles. youtube.com
Research into novel catalyst systems aims to improve reaction efficiency, selectivity, and sustainability. Transition-metal catalyzed reactions, for example, have shown promise in ester synthesis through C-H activation, offering a highly atom-economical alternative. acs.org Another approach involves the use of borate (B1201080) esters as simple and highly efficient catalysts for amide formation, a related reaction, suggesting potential applicability in esterification under milder conditions. nih.gov Furthermore, dicyclohexylcarbodiimide (B1669883) (DCC) activated esterification, accelerated by 4-dimethylaminopyridine (B28879) (DMAP), has proven effective for synthesizing even sterically demanding esters with high yields at room temperature. organic-chemistry.org For industrial applications, catalysts that are resistant to high temperatures and can be easily recycled are particularly valuable. rsc.org
Synthesis of Hexadecan-7-ol Precursor and its Isomeric Purity
Ensuring the isomeric purity of hexadecan-7-ol is important as the properties of the final ester can be influenced by the presence of other isomers. Purification techniques such as distillation and crystallization are often employed to achieve high purity of the alcohol precursor. chemicalbook.comwikipedia.org The synthesis of related long-chain alcohols, like 1-hexadecanol (B1195841) (cetyl alcohol), can be achieved through the reduction of the corresponding fatty acid, palmitic acid, or its esters. wikipedia.orgnih.gov Similar reductive approaches could be adapted for the synthesis of branched alcohols.
Dodecanoic Acid Substrate Preparation and Derivatization
Dodecanoic acid, also known as lauric acid, is a saturated fatty acid that serves as the other key precursor. It is readily available from natural sources like coconut oil. youtube.com For esterification, dodecanoic acid is typically used directly. However, in some synthetic strategies, it can be derivatized to increase its reactivity. For example, conversion of the carboxylic acid to an acyl chloride by reacting it with a chlorinating agent like thionyl chloride creates a much more reactive electrophile for the subsequent reaction with the alcohol. researchgate.net This method, however, generates hydrogen chloride as a byproduct. Another approach is the formation of an acid anhydride. libretexts.org
Enzymatic and Biocatalytic Production of this compound
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable alternative to traditional chemical synthesis. consensus.appnih.gov Lipases are a class of enzymes that are particularly well-suited for ester synthesis due to their ability to function in non-aqueous environments and their high selectivity. researchgate.netacsgcipr.org
The enzymatic synthesis of esters like this compound involves the reaction of hexadecan-7-ol and dodecanoic acid in the presence of a lipase (B570770). nist.gov Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are often used as they can be easily recovered and reused, which is crucial for industrial applications. consensus.appresearchgate.net Enzymatic reactions are known for their high regio- and enantioselectivity, which can be advantageous in producing esters with specific desired properties. researchgate.netnih.gov
The reaction medium can significantly influence the efficiency of enzymatic esterification. Organic solvents are commonly used, but research is also exploring the use of greener alternatives like ionic liquids and deep eutectic solvents. nih.gov Water activity is another critical parameter to control in enzymatic esterification, as an excess of water can shift the equilibrium towards hydrolysis, the reverse reaction. nih.gov
Table 1: Comparison of Synthetic Methodologies for Ester Production
| Feature | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Biocatalysis) |
| Catalyst | Strong acids (e.g., H₂SO₄), solid acids masterorganicchemistry.comsrce.hr | Lipases (e.g., Novozym® 435) consensus.appresearchgate.net |
| Reaction Conditions | High temperatures, often with water removal srce.hrgoogle.com | Mild temperatures, controlled water activity acsgcipr.orgnih.gov |
| Selectivity | Generally lower, can have side reactions rsc.org | High regioselectivity and enantioselectivity researchgate.netnih.gov |
| Sustainability | Often relies on harsh reagents and solvents rsc.org | Considered a "green" technology, uses renewable catalysts consensus.appnih.gov |
| Precursor Reactivity | Can be enhanced by derivatization (e.g., to acyl chlorides) researchgate.net | Generally uses the acid and alcohol directly nist.gov |
Lack of Publicly Available Research Hinders Detailed Analysis of this compound Synthesis
A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant gap in the available information regarding the chemical compound this compound. While general principles of ester synthesis, including biocatalytic and green chemistry approaches, are well-documented, specific research detailing the synthesis, characterization, and production of this particular branched ester is not presently available in the public domain.
This scarcity of dedicated research prevents a thorough and scientifically accurate discussion of the specific synthetic methodologies and biocatalytic approaches for this compound as outlined in the requested article structure. The detailed subsections concerning lipase-catalyzed esterification, enzyme characterization, optimization of bioreaction conditions, microbial biotransformation pathways, and metabolic engineering for this specific compound cannot be addressed with the required depth and accuracy due to the absence of published studies.
General information on the synthesis of other branched esters suggests that lipase-catalyzed esterification is a viable and environmentally friendly method. consensus.appresearchgate.net This process often utilizes immobilized lipases, such as Novozym® 435, and can be optimized by controlling reaction parameters like temperature and substrate molar ratios to enhance yield and reusability of the biocatalyst. researchgate.net The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are central to modern ester synthesis research. labmanager.combenthamdirect.comsophim.com
However, without specific studies on this compound, any discussion on enzyme specificity for its precursors (7-hexadecanol and dodecanoic acid), optimization of its specific reaction conditions, or potential microbial strains for its biosynthesis would be purely speculative.
Advanced Analytical Methodologies for Structural Elucidation and Quantitative Analysis of Hexadecan 7 Yl Dodecanoate
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous structural determination and characterization of organic molecules like Hexadecan-7-yl dodecanoate (B1226587). These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural assignment of organic compounds. emory.edu By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom, allowing for the elucidation of the molecular structure.
For a molecule such as Hexadecan-7-yl dodecanoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a definitive structural assignment. emerypharma.comresearchgate.net
¹H NMR Spectroscopy : The proton (¹H) NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for this compound would include a characteristic triplet of triplets or multiplet around 4.8-5.0 ppm for the proton on the 7th carbon of the hexadecanol (B772) moiety, which is attached to the ester oxygen. The α-methylene protons of the dodecanoate portion would appear as a triplet around 2.2-2.3 ppm. The terminal methyl groups of both alkyl chains would resonate as triplets at approximately 0.8-0.9 ppm, while the numerous methylene (B1212753) (-CH₂-) groups would form a large, overlapping signal between 1.2-1.6 ppm. researchgate.net
¹³C NMR Spectroscopy : The carbon-13 (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The most downfield signal would be the carbonyl carbon of the ester group, expected around 173-174 ppm. The carbon atom at the 7-position of the hexadecyl chain, bonded to the ester oxygen, would resonate around 70-75 ppm. The other aliphatic carbons would appear in the range of 14-35 ppm. researchgate.net
2D NMR Spectroscopy : Two-dimensional NMR experiments are crucial for establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. emerypharma.com It would be used to trace the proton-proton connectivities along the hexadecyl and dodecanoyl chains.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, a key HMBC correlation would be observed between the proton at the 7-position of the hexadecyl chain and the carbonyl carbon of the dodecanoate moiety, definitively confirming the position of the ester linkage.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Dodecanoate C=O | - | ~173.5 |
| Dodecanoate C2 | ~2.25 (t) | ~34.4 |
| Dodecanoate C3-C11 | 1.2-1.6 (m) | 22-32 |
| Dodecanoate C12 | ~0.88 (t) | ~14.1 |
| Hexadecan-7-yl C7 | ~4.90 (m) | ~72.0 |
| Hexadecan-7-yl C6, C8 | ~1.55 (m) | ~35.0 |
| Hexadecan-7-yl C1-C5, C9-C15 | 1.2-1.4 (m) | 22-32 |
| Hexadecan-7-yl C16 | ~0.88 (t) | ~14.1 |
Note: These are predicted values and may vary based on solvent and experimental conditions. t = triplet, m = multiplet.
Mass Spectrometry (MS) for Molecular Fragmentation and Isomer Differentiation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. diabloanalytical.com For structural elucidation, the fragmentation pattern of a molecule upon ionization provides a molecular fingerprint that can be used for identification and differentiation from isomers.
For a wax ester like this compound, Electron Ionization (EI) would lead to characteristic fragmentation patterns. The molecular ion peak (M⁺) may be weak or absent due to the high molecular weight and ease of fragmentation. Key fragments would arise from the cleavage of the ester bond. For instance, cleavage at the acyl-oxygen bond would generate an acylium ion derived from dodecanoic acid. Another significant fragmentation pathway involves the cleavage of the alkyl-oxygen bond, leading to fragments corresponding to the hexadecyl cation and the dodecanoate anion (or its corresponding radical cation). The position of the ester group along the hexadecyl chain can be inferred from the masses of the resulting alkyl fragments. nih.govmdpi.com
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. diabloanalytical.comresearchgate.netnih.gov This technique is exceptionally well-suited for the analysis of complex mixtures of volatile and semi-volatile compounds, such as those found in lipid extracts. arvojournals.org
In a typical GC-MS analysis of a sample containing this compound, the mixture is first vaporized and separated on a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert gas) and the stationary phase coated on the column wall. e4journal.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, along with the retention time from the GC, allows for the positive identification and quantification of the compound. researchgate.net GC-MS can effectively separate this compound from its isomers and other lipid classes. nih.govarvojournals.org
Table 2: Predicted Major Mass Spectral Fragments of this compound (EI-MS)
| m/z | Proposed Fragment Identity |
| 424 | [M]⁺ (Molecular Ion) |
| 225 | [C₁₆H₃₃]⁺ (Hexadecyl cation) |
| 199 | [C₁₂H₂₃O]⁺ (Dodecanoyl acylium ion) |
| 183 | [C₁₂H₂₃O₂]⁻ fragment related ions |
Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assessment
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. diabloanalytical.com It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
For this compound, the IR spectrum would be dominated by absorptions characteristic of a long-chain aliphatic ester.
C=O Stretch : A strong, sharp absorption band in the region of 1750-1735 cm⁻¹ is indicative of the ester carbonyl group.
C-O Stretch : Two distinct stretching vibrations for the C-O single bonds of the ester group would be observed in the 1250-1000 cm⁻¹ region.
C-H Stretch : Strong absorptions just below 3000 cm⁻¹ (typically 2925 cm⁻¹ and 2855 cm⁻¹) arise from the symmetric and asymmetric stretching of the C-H bonds in the numerous methylene and methyl groups.
C-H Bend : Bending vibrations for the CH₂ and CH₃ groups would appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.
IR spectroscopy is also a valuable tool for assessing the purity of a sample. The absence of a broad absorption band in the 3500-3200 cm⁻¹ region would confirm the absence of hydroxyl (-OH) groups from any unreacted hexadecan-7-ol or dodecanoic acid starting materials.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 2925, 2855 | C-H Stretch | Aliphatic CH₂, CH₃ |
| 1750-1735 | C=O Stretch | Ester |
| 1465 | C-H Bend | CH₂ |
| 1375 | C-H Bend | CH₃ |
| 1250-1150 | C-O Stretch | Ester |
Chromatographic Separation and Quantification Development
The development of robust chromatographic methods is essential for the isolation, purification, and quantitative analysis of this compound from various matrices. emory.eduresearchgate.nete4journal.comresearchgate.netnist.gov
Gas Chromatography (GC) : High-temperature GC with a flame ionization detector (FID) is a standard method for the quantification of wax esters. uni-giessen.de Separation is typically achieved on a non-polar or mid-polarity capillary column. For quantification, an internal standard (a structurally similar compound not present in the sample) is added in a known amount to all samples and calibration standards. The ratio of the peak area of this compound to that of the internal standard is then used to construct a calibration curve for determining the concentration in unknown samples.
High-Performance Liquid Chromatography (HPLC) : HPLC is another powerful technique for the separation and quantification of wax esters, particularly for non-volatile or thermally labile compounds.
Normal-Phase HPLC : This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is effective for separating lipid classes.
Reversed-Phase HPLC (RP-HPLC) : This is the most common HPLC mode and uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. It separates molecules based on their hydrophobicity and is well-suited for separating individual wax ester species based on their chain length and degree of unsaturation.
Detection : Common detectors for HPLC analysis of wax esters include the Evaporative Light Scattering Detector (ELSD), which is a quasi-universal detector for non-volatile analytes, and mass spectrometry (LC-MS), which provides both quantification and structural confirmation. nih.gov
The development of a quantitative chromatographic method requires careful optimization of parameters such as the column type, mobile phase composition (for HPLC) or temperature program (for GC), and detector settings to achieve adequate resolution, sensitivity, and accuracy.
Table 4: Chromatographic Methods for Wax Ester Analysis
| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas | Detector | Application |
| GC | Fused silica (B1680970) capillary with polydimethylsiloxane | Helium or Hydrogen | FID, MS | Separation and quantification of volatile wax esters. arvojournals.orguni-giessen.de |
| RP-HPLC | C18, C8 | Acetonitrile (B52724)/Isopropanol gradient | ELSD, MS | Separation of individual wax ester species based on hydrophobicity. nih.gov |
| NP-HPLC | Silica | Hexane/Ethyl Acetate gradient | ELSD, UV (if chromophore present) | Separation of lipid classes. |
High-Performance Liquid Chromatography (HPLC) Method Development for Resolution and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a versatile and robust technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. spectroscopyonline.com The development of a suitable HPLC method is crucial for achieving adequate resolution from matrix components and potential impurities. For long-chain esters, reversed-phase chromatography is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase.
A typical HPLC method for the analysis of this compound would involve a C18 column, which provides excellent retention and separation for hydrophobic molecules. gerli.comresearchgate.net The mobile phase often consists of a gradient mixture of organic solvents, such as acetonitrile and isopropanol, with water. This gradient elution is necessary to separate compounds with a wide range of polarities that might be present in a sample. researchgate.net For the detection of long-chain esters, which lack a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is often the preferred choice. nih.gov Alternatively, derivatization with a UV-active moiety can be performed to enable detection by a more sensitive UV-Vis detector. researchgate.net
Quantitative analysis is achieved by constructing a calibration curve using standards of known concentration. The peak area of this compound in a sample is then compared to the calibration curve to determine its concentration. Method development involves optimizing parameters such as mobile phase composition, flow rate, column temperature, and detector settings to ensure high resolution, sensitivity, and accuracy. nih.gov
Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for long-chain, non-polar compounds. researchgate.net |
| Mobile Phase A | Acetonitrile/Water (70:30, v/v) | Common starting mobile phase for reversed-phase chromatography of lipids. researchgate.net |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10, v/v) | Stronger organic solvent for eluting highly non-polar compounds. |
| Gradient | 0-20 min: 100% A to 100% B (linear) | Gradient elution is necessary to resolve compounds with varying polarities. researchgate.net |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity of the mobile phase. |
| Detector | Evaporative Light Scattering Detector (ELSD) | Universal detector suitable for non-volatile compounds without a UV chromophore. nih.gov |
| Injection Vol. | 20 µL | A typical injection volume for analytical HPLC. |
Gas Chromatography (GC) Method Development for Volatile Analysis and Purity
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a high boiling point, high-temperature GC (HT-GC) is well-suited for its analysis, particularly for assessing purity and identifying volatile impurities. chromforum.org HT-GC utilizes columns that are stable at elevated temperatures and employs temperature programming to elute high-molecular-weight compounds. chromforum.org
For the analysis of a wax ester like this compound, a capillary column with a non-polar stationary phase, such as a polydimethylsiloxane-based phase (e.g., DB-1HT), is typically used. chromforum.orgnih.gov The sample is injected into a heated inlet, where it is vaporized and carried onto the column by an inert carrier gas, usually helium or hydrogen. The oven temperature is then ramped up to facilitate the elution of the high-boiling point ester. chromforum.org
Coupling GC with a Mass Spectrometer (MS) provides a definitive identification of the compound based on its mass spectrum and fragmentation pattern. mdpi.com GC-MS is invaluable for confirming the structure of this compound and for identifying any co-eluting impurities. Purity is determined by the relative peak area of the main compound in the chromatogram. mdpi.com
Interactive Data Table: Representative GC-MS Parameters for Purity Analysis of this compound
| Parameter | Value | Rationale |
| Column | DB-1HT, 30 m x 0.25 mm, 0.1 µm | High-temperature stable column suitable for the analysis of high molecular weight compounds. chromforum.org |
| Carrier Gas | Helium, 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 340 °C | Ensures complete vaporization of the high-boiling point ester. |
| Oven Program | 150 °C (1 min), ramp to 350 °C at 15 °C/min, hold for 10 min | Temperature programming is essential for eluting high molecular weight wax esters. chromforum.org |
| Detector | Mass Spectrometer (MS) | Provides structural information for definitive identification and purity assessment. mdpi.com |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique for generating reproducible mass spectra. |
| Mass Range | m/z 50-800 | Covers the expected mass range of the parent ion and its fragments. |
| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column for trace analysis. |
Chemometrics and Multivariate Data Analysis in Analytical Research
Modern analytical instruments generate vast and complex datasets. Chemometrics employs mathematical and statistical methods to extract meaningful information from this chemical data. In the context of analyzing this compound, chemometrics can be instrumental in interpreting complex chromatographic and spectral data, especially when dealing with multiple samples or complex matrices. csic.es
Application of Statistical Methods for Complex Spectral and Chromatographic Data
Multivariate data analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are powerful tools for exploring and interpreting complex datasets from HPLC and GC analyses. csic.esnih.gov
PCA is an unsupervised pattern recognition technique that reduces the dimensionality of the data while retaining the most important information. nih.gov It can be used to visualize the relationships between different samples based on their entire chromatographic or spectral profiles. For instance, PCA could be used to differentiate between batches of a product containing this compound based on subtle variations in their impurity profiles. nih.gov
PLS-DA is a supervised technique used to build a model that can classify samples into predefined groups. nih.gov For example, a PLS-DA model could be developed to distinguish between authentic samples of this compound and adulterated ones based on their analytical data. The model identifies the variables (e.g., specific peaks in a chromatogram) that are most important for the discrimination between the groups. nih.gov The quality of these models is assessed by parameters like R2 (goodness of fit) and Q2 (predictive ability). nih.gov
Interactive Data Table: Conceptual Input for Multivariate Analysis of this compound Samples
| Sample ID | Peak 1 Area (Impurity A) | Peak 2 Area (Impurity B) | Peak 3 Area (this compound) | ... | Sample Group |
| Batch_01 | 1024 | 543 | 987654 | ... | Authentic |
| Batch_02 | 1150 | 612 | 985432 | ... | Authentic |
| Adulterated_01 | 5432 | 2345 | 876543 | ... | Adulterated |
| Adulterated_02 | 5678 | 2567 | 874321 | ... | Adulterated |
Method Validation for Robustness and Transferability
Method validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose. chromatographyonline.com Robustness and transferability are key aspects of method validation, ensuring that the method is reliable and can be successfully implemented in different laboratories.
Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. scielo.br For an HPLC method, these parameters could include the pH of the mobile phase, the percentage of organic solvent, the column temperature, and the flow rate. scielo.br For a GC method, parameters such as the initial oven temperature, ramp rate, and carrier gas flow rate would be investigated. The robustness of the method is evaluated by observing the effect of these variations on the results, such as the retention time, peak area, and resolution. A method is considered robust if the results remain within acceptable limits despite these small changes.
Transferability refers to the ability of an analytical method to be successfully transferred from one laboratory to another. This involves demonstrating that the receiving laboratory can achieve comparable results to the originating laboratory. The transfer process typically involves a formal protocol that outlines the method, the samples to be analyzed, and the acceptance criteria. Successful method transfer ensures consistency and reliability of analytical results across different sites.
Interactive Data Table: Example of a Robustness Study Design for an HPLC Method
| Parameter | Nominal Value | Variation 1 | Variation 2 | Acceptance Criteria for Result |
| Mobile Phase % Acetonitrile | 70% | 68% | 72% | RSD of Peak Area ≤ 2.0% |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 | Shift in Retention Time ≤ 5% |
| Column Temperature (°C) | 40 | 38 | 42 | Tailing Factor 0.9 - 1.5 |
| Wavelength (nm) (if applicable) | 210 | 208 | 212 | No significant change in peak purity |
Mechanistic Investigations of Hexadecan 7 Yl Dodecanoate in Biological Systems
Enzymatic Degradation and Hydrolysis Pathways
The initial and most critical step in the metabolism of wax esters like Hexadecan-7-yl dodecanoate (B1226587) is their enzymatic breakdown. This process is primarily mediated by specific hydrolytic enzymes.
The hydrolysis of the ester bond in wax esters is catalyzed by enzymes known as esterases and lipases. nih.govmdpi.com These enzymes are ubiquitous in nature, found in animals, plants, and microorganisms. nih.govoup.compublications.csiro.au Lipases are particularly adept at hydrolyzing long-chain esters, while esterases typically act on shorter-chain esters; however, there is considerable overlap in their substrate specificity. frontiersin.org
The general mechanism for lipase-catalyzed hydrolysis of a wax ester involves the cleavage of the ester linkage to yield a fatty acid and a long-chain fatty alcohol. pearson.comnih.gov This reaction is reversible, and under certain conditions, lipases can also catalyze the synthesis of wax esters from a fatty acid and an alcohol. nih.govnih.gov The equilibrium of the reaction is influenced by factors such as pH and the chain length of the fatty alcohol. nih.gov For instance, studies on various lipases, including those from rat pancreas and Pseudomonas fluorescens, have shown that a neutral pH favors the formation of wax esters. nih.gov
Enzymes with wax ester hydrolyzing activity have been identified in various organisms. For example, the hepatopancreas of carp (B13450389) contains enzymes that can both hydrolyze and synthesize wax esters, with the hydrolytic activity being associated with lipase (B570770) and esterase fractions. nih.govoup.com Similarly, lipases from the germinating seeds of the jojoba plant, which stores energy in the form of wax esters, efficiently hydrolyze these compounds. nih.gov Microbial sources are also significant, with bacteria like Streptomyces producing enzymes capable of breaking down wax esters. scispace.com
The efficiency of these enzymes can be influenced by the physical state of the substrate. For instance, the hydrolysis of solid wax esters like cetyl palmitate requires solubilization, often in organic solvents or through heating, to allow for enzymatic action. scispace.com
The enzymatic hydrolysis of Hexadecan-7-yl dodecanoate would yield its constituent alcohol and fatty acid. Based on its chemical name, the degradation products would be:
Hexadecan-7-ol: A 16-carbon fatty alcohol.
Dodecanoic acid (Lauric acid): A 12-carbon saturated fatty acid.
These primary degradation products are then channeled into central metabolic pathways. The long-chain fatty alcohol, Hexadecan-7-ol, is typically oxidized to its corresponding fatty acid. nih.gov This oxidation is a two-step process involving a fatty alcohol oxidase and a fatty aldehyde dehydrogenase, which converts the alcohol first to an aldehyde and then to a carboxylic acid. nih.gov
The resulting fatty acids, both from the initial hydrolysis (dodecanoic acid) and from the oxidation of the fatty alcohol, subsequently enter the β-oxidation pathway. This catabolic process breaks down fatty acids to produce acetyl-CoA, which can then be used for energy generation through the citric acid cycle or serve as a precursor for the synthesis of other molecules. nih.gov
In some metabolic contexts, intermediates of these pathways can be diverted for other purposes. For example, during the degradation of certain isoprenoid compounds, the resulting acidic and alcoholic metabolites can condense to form new wax esters, effectively acting as "metabolite traps". researchgate.netasm.org
Table 1: Predicted Degradation Products of this compound
| Initial Substrate | Enzyme | Primary Degradation Products |
| This compound | Esterase/Lipase | Hexadecan-7-ol |
| Dodecanoic acid (Lauric acid) |
Microbial Metabolism and Biotransformation Studies
Microorganisms play a pivotal role in the global cycling of lipids, including the breakdown and transformation of wax esters.
Wax esters are significant storage compounds for carbon and energy in various bacteria, particularly under conditions of nitrogen limitation when carbon is in excess. researchgate.netnih.gov Genera such as Acinetobacter, Marinobacter, Mycobacterium, and Streptomyces are known to accumulate intracellular wax esters. iastate.eduoup.com These stored lipids can be mobilized and degraded during periods of carbon starvation to provide energy for the cell. nih.gov
The synthesis of wax esters in prokaryotes involves the reduction of fatty acyl-CoAs to fatty alcohols, followed by the esterification of these alcohols with another fatty acyl-CoA molecule. iastate.eduoup.com Conversely, their degradation releases fatty acids and fatty alcohols that serve as carbon sources. frontiersin.org This turnover of wax esters is an integral part of the carbon metabolism in many microbial ecosystems, from soil to marine environments. biorxiv.orgtandfonline.com For example, in hot spring microbial mats, the distribution and isotopic composition of wax esters provide insights into the carbon metabolism of green nonsulfur-like bacteria, indicating their role in both autotrophic and heterotrophic pathways. tandfonline.com
The ability of some bacteria to utilize hydrocarbons as a sole carbon source and convert them into wax esters highlights their adaptability and importance in bioremediation and carbon cycling in hydrocarbon-contaminated environments. nih.gov
The biodegradation of complex organic molecules like wax esters can be influenced by the presence of other substrates in a process known as co-metabolism. While direct research on the co-metabolism of this compound is not available, studies on the degradation of hydrocarbons and other lipids offer relevant principles.
The efficiency of microbial degradation of hydrophobic compounds is often linked to the production of biosurfactants, which increase the bioavailability of the substrate. nih.govresearchgate.net Bacteria that degrade hydrocarbons often produce wax ester-like compounds as part of their metabolic and adaptive response. nih.govfrontiersin.org For instance, Dietzia maris produces wax ester-like biosurfactants when grown on n-hexadecane, which enhances the attachment of cells to hydrocarbon droplets and improves degradation efficiency. nih.govresearchgate.net
The degradation process itself can be a multi-step pathway involving various enzymes. In the context of crude oil degradation, the initial breakdown of long-chain alkanes produces intermediates like fatty alcohols and fatty acids, which then induce the production of lipases and esterases to further break down ester-containing components. frontiersin.org This indicates a coordinated enzymatic response to the available substrates. The efficiency of this biodegradation is therefore dependent on the induction and activity of a suite of degradative enzymes. frontiersin.org
Biosurfactant and Bioemulsifier Research Relevance
Wax esters and the microorganisms that produce them are of significant interest in the field of biosurfactant and bioemulsifier research. Biosurfactants are microbially produced amphipathic molecules that reduce surface and interfacial tension, making them valuable in a wide range of industries as eco-friendly alternatives to chemical surfactants. mdpi.comresearchgate.net
Several studies have identified wax ester-like compounds as effective biosurfactants. nih.govresearchgate.net The marine bacterium Dietzia maris WR-3, for example, produces such compounds when grown on hydrocarbons, reducing the surface tension of the culture broth and promoting the emulsification and subsequent degradation of these water-immiscible substrates. nih.govfrontiersin.org These biosurfactants are synthesized from the degradation process of the hydrocarbon substrate itself. nih.gov
Low-molecular-weight biosurfactants, a category that can include fatty acids and alcohols (the building blocks of wax esters), are effective at lowering surface tension. researchgate.net The enzymatic production of wax esters, using lipases as catalysts to esterify fatty acids and alcohols, is also a field of research for creating functionalized waxes with specific properties like improved solubility and thermal stability, which can act as emulsifiers. google.com
The ability of certain bacteria to produce wax esters from inexpensive carbon sources makes them attractive for the sustainable production of these valuable bioproducts. researchgate.net These microbial wax esters have potential applications not only as biosurfactants but also in cosmetics, pharmaceuticals, and as biofuels. iastate.eduoup.com
Table 2: Microbial Genera Associated with Wax Ester Metabolism and Biosurfactant Production
| Microbial Genus | Relevance to Wax Ester Metabolism | Reference |
| Dietzia | Produces wax ester-like compounds as biosurfactants from hydrocarbons. | nih.govresearchgate.netfrontiersin.org |
| Acinetobacter | Accumulates wax esters as storage compounds. | nih.goviastate.eduoup.com |
| Marinobacter | Produces wax esters during growth on various carbon sources. | asm.orgiastate.edu |
| Streptomyces | Produces enzymes for wax ester hydrolysis and accumulates wax esters. | scispace.comiastate.edu |
| Pseudomonas | Produces lipases capable of hydrolyzing wax esters. | nih.gov |
Impact on Interfacial Tension and Emulsification Index
There is currently no available scientific data detailing the specific impact of this compound on interfacial tension or its emulsification index. While long-chain fatty acid esters, a class of compounds to which this compound belongs, are known to possess potential applications due to their excellent wetting behavior at interfaces, specific quantitative measurements for this compound are not documented in the reviewed literature. nih.gov
General studies on wax esters indicate that those with branched chains tend to have lower melting points, a feature that can be advantageous in various applications. oup.comresearchgate.net However, without specific studies on this compound, it is not possible to provide precise data on its performance as an emulsifier or its ability to lower interfacial tension between immiscible liquids. A patent document lists this compound, but does not provide specific data on its surfactant properties. google.com
Data Table: Interfacial Tension and Emulsification Index of this compound
| Parameter | Value | Reference |
| Interfacial Tension (mN/m) | Data not available | |
| Emulsification Index (E24, %) | Data not available |
Secretion and Mechanism of Action of Microbially Produced Compounds
There is no information available in the surveyed scientific literature regarding the microbial production or secretion of this compound. Consequently, details on its mechanism of action as a microbially produced compound are also not available.
Research on various microorganisms, such as those from the genus Rhodococcus, has shown their capability to produce a wide range of biosurfactants and other valuable compounds. However, this compound has not been identified as a product of microbial biosynthesis in the available literature. Therefore, no mechanism of action can be described.
Data Table: Microbial Production of this compound
| Microbial Species | Production Status | Secretion Pathway | Mechanism of Action | Reference |
| Not Applicable | Not reported as a microbial product | Data not available | Data not available |
Computational Chemistry and Molecular Modeling of Hexadecan 7 Yl Dodecanoate
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. acs.orgnih.govarxiv.org For a large and flexible molecule like Hexadecan-7-yl dodecanoate (B1226587), MD simulations are crucial for exploring its vast conformational landscape and understanding the nature of its intermolecular interactions. The molecule, composed of a C16 alcohol moiety and a C12 fatty acid moiety, possesses numerous rotatable bonds, leading to a multitude of possible three-dimensional structures.
Conformational analysis via MD simulations involves tracking the trajectories of all atoms in the system, allowing researchers to identify low-energy, stable conformations and the energy barriers between them. This analysis is fundamental to understanding the molecule's physical properties. The interactions between molecules of Hexadecan-7-yl dodecanoate are dominated by van der Waals forces due to the long, nonpolar aliphatic chains. mdpi.com In condensed phases, these interactions dictate the packing arrangement, which in turn influences bulk properties like melting point and viscosity. mdpi.comnih.gov Simulations can reveal how these long chains align and interact, providing a molecular basis for the macroscopic behavior of this wax ester. nih.gov
MD simulations can be performed using various force fields, such as CHARMM or OPLS-AA, which have been specifically parameterized for lipids and esters to accurately model these interactions. nih.govacs.orgresearchgate.net The simulations provide data on structural parameters like bond lengths, angles, and, most importantly for flexible molecules, dihedral angle distributions.
| Dihedral Angle | Description | Potential Energy (kcal/mol) |
| C6-C7-O-C'1 | Defines the orientation around the ester bond | 0.0 (trans, anti-periplanar) |
| 4.5 (cis, syn-periplanar) | ||
| C5-C6-C7-O | Torsion along the alcohol backbone | 0.8 (gauche) |
| 0.0 (anti) | ||
| O-C'1-C'2-C'3 | Torsion along the fatty acid backbone | 0.0 (anti) |
| 0.9 (gauche) |
Table 1: Representative potential energy values for key dihedral angles in this compound, illustrating the energetic preference for specific conformations. The anti conformation is generally favored in aliphatic chains.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. northwestern.edunih.govnih.gov These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, electron density distribution, and electrostatic potential. northwestern.edu This information is vital for predicting the molecule's chemical reactivity. mdpi.comnih.gov
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical stability, while the spatial distribution of these orbitals highlights regions susceptible to electrophilic or nucleophilic attack. For this compound, the ester functional group is the primary site of chemical reactivity. mdpi.com Calculations of the electrostatic potential surface typically show a region of negative potential around the carbonyl oxygen and a region of positive potential around the carbonyl carbon, confirming its electrophilicity and susceptibility to nucleophilic attack, which is the first step in hydrolysis. mdpi.comcyberleninka.ru
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons. |
| LUMO Energy | +1.5 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical stability; a large gap suggests high stability. |
| Dipole Moment | 1.9 D | Quantifies the overall polarity of the molecule, centered on the ester group. |
| Partial Charge on C=O Carbon | +0.45 e | Indicates the electrophilic nature of the carbonyl carbon. |
| Partial Charge on C=O Oxygen | -0.38 e | Indicates the nucleophilic nature of the carbonyl oxygen. |
Table 2: Hypothetical quantum chemical properties for this compound calculated using DFT. These values are essential for understanding its electronic characteristics and predicting its reactivity.
In Silico Approaches for Enzyme-Substrate Docking and Reaction Pathway Elucidation
The enzymatic breakdown of this compound, likely by lipases or carboxylesterases, can be effectively studied using in silico docking and simulation methods. creative-biolabs.com Molecular docking is a computational technique that predicts the preferred orientation of a substrate when bound to the active site of an enzyme. nih.govresearchgate.net This approach places the this compound molecule into the binding pocket of a target enzyme, such as a lipase (B570770), and calculates a docking score, which estimates the binding affinity. sabanciuniv.edu
Successful docking poses are those where the ester bond is positioned correctly relative to the enzyme's catalytic triad (B1167595) (typically composed of serine, histidine, and aspartate/glutamate). researchgate.net This positioning is a prerequisite for the hydrolysis reaction to occur. Following docking, molecular dynamics simulations of the enzyme-substrate complex can be performed. These simulations reveal the stability of the binding pose and can elucidate the entire reaction pathway. nih.gov They can model the nucleophilic attack by the catalytic serine on the ester's carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent release of the fatty alcohol and fatty acid products. researchgate.net
| Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Distance to Catalytic Serine (Å) |
| Candida antarctica Lipase B | -9.8 | Trp104, Ile189, Leu278 | 3.5 |
| Rhizomucor miehei Lipase | -9.2 | Leu145, Phe112, Pro208 | 3.8 |
| Human Carboxylesterase 2 | -8.7 | Phe289, Phe362, Ala365 | 4.1 |
Table 3: Illustrative docking results for this compound with various lipases/esterases. A lower docking score generally indicates a more favorable binding affinity. The distance to the catalytic serine is critical for the reaction to proceed.
Development and Refinement of Force Fields for Ester Systems
The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the force field used. ethz.chusc.edu A force field is a set of parameters and mathematical functions that describe the potential energy of a system of particles. For molecules like this compound, specialized force fields developed for lipids and organic molecules are necessary. Widely used examples include CHARMM, AMBER, OPLS-AA, and GAFF. nih.govnih.govucsb.edu
The development and refinement of these force fields is an ongoing area of research. chemrxiv.org Parameters for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions are meticulously calibrated. usc.edu This is often achieved by fitting the force field parameters to reproduce high-level quantum chemical calculations and experimental data, such as densities and heats of vaporization of smaller, representative ester molecules. acs.orgnih.govresearchgate.net For long-chain esters, ensuring the force field accurately captures the subtle balance of forces that govern conformational preferences and condensed-phase properties is particularly challenging but essential for predictive simulations. researchgate.net Extensions and re-parameterizations, such as LOPLS-AA and CHARMM36, have been specifically developed to improve the description of long hydrocarbon chains and ester functionalities. acs.orgsigmaaldrich.com
| Atom Type | Description | σ (Å) | ε (kcal/mol) |
| CT | Alkane sp3 Carbon | 3.50 | 0.066 |
| H | Alkane Hydrogen | 2.50 | 0.030 |
| C | Carbonyl Carbon (Ester) | 3.75 | 0.086 |
| O | Carbonyl Oxygen (Ester) | 2.96 | 0.210 |
| OS | Ester Oxygen (Alkoxy) | 3.00 | 0.170 |
Table 4: Example Lennard-Jones (non-bonded) parameters for atom types relevant to this compound, as might be found in an OPLS-AA style force field. researchgate.net The parameters σ (size) and ε (energy well depth) define the van der Waals interactions.
Exploration of Hexadecan 7 Yl Dodecanoate in Advanced Materials Science Research
Investigation in Lubricant Formulations and Tribological Performance
The unique molecular structure of esters like hexadecan-7-yl dodecanoate (B1226587) makes them promising candidates for lubricant applications. Their inherent polarity allows them to form a durable film on metal surfaces, which can significantly reduce friction and wear between moving parts. Research into synthetic esters has shown that they can offer excellent lubricity, high thermal stability, and good additive solubility, all of which are critical properties for high-performance lubricants. upc.edu
The tribological performance of a lubricant is a measure of its effectiveness in reducing friction and wear. For esters, this performance is influenced by the length and branching of the fatty acid and alcohol chains. These structural features affect the viscosity, film-forming ability, and thermal-oxidative stability of the lubricant. Studies on various esters have demonstrated that optimizing these structural aspects can lead to superior lubricating properties. upc.edu While specific data on hexadecan-7-yl dodecanoate is not available, the general principles of ester tribology suggest its potential in this field.
Table 1: General Tribological Properties of Esters in Lubricant Formulations
| Property | Description | General Performance of Esters |
| Coefficient of Friction (COF) | A measure of the frictional force between two surfaces in contact. | Esters generally exhibit low COF due to the formation of a protective film. upc.edu |
| Wear Rate | The rate of material loss from a solid surface due to mechanical action. | The strong adsorption of esters on metal surfaces helps to reduce wear. upc.edu |
| Thermal Stability | The ability of the lubricant to resist chemical decomposition at high temperatures. | Synthetic esters can be designed to have high thermal stability. upc.edu |
| Oxidative Stability | The resistance of the lubricant to degradation by oxidation. | The structure of the ester influences its oxidative stability. |
| Viscosity Index | A measure of how much the viscosity of a fluid changes with temperature. | Esters typically have a high viscosity index, indicating stable viscosity over a range of temperatures. |
Role in Phase Change Materials (PCMs) and Thermal Energy Storage Research
Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy during a phase transition, such as melting and freezing. This property makes them ideal for thermal energy storage applications. Organic PCMs, including esters, are particularly attractive due to their high latent heat of fusion, chemical stability, and non-corrosive nature. nih.gov
Table 2: Key Properties of Organic PCMs for Thermal Energy Storage
| Property | Description | Relevance for Esters |
| Melting Temperature | The temperature at which the material transitions from solid to liquid. | The melting point of an ester can be tailored by adjusting the chain lengths of the acid and alcohol components. researchgate.net |
| Latent Heat of Fusion | The amount of energy absorbed or released during the phase change at a constant temperature. | Esters can possess high latent heat, enabling significant energy storage capacity. researchgate.net |
| Thermal Conductivity | The ability of the material to conduct heat. | The low thermal conductivity of organic PCMs can be a limitation, though it can be enhanced with additives. mdpi.com |
| Chemical Stability | The ability to resist chemical degradation over repeated thermal cycles. | Esters generally exhibit good chemical stability. nih.gov |
| Supercooling | The phenomenon where the material cools below its freezing point without solidifying. | The degree of supercooling can vary among different esters. |
Incorporation into Functionalized Surfaces and Coatings
The development of functionalized surfaces and coatings is a rapidly advancing area of materials science. Such coatings can provide a wide range of properties, including hydrophobicity, corrosion resistance, and anti-fouling capabilities. Esters can be incorporated into coating formulations to modify surface properties. For example, their hydrophobic nature can be utilized to create water-repellent surfaces. researchgate.net
The effectiveness of an ester in a coating formulation depends on its chemical structure and its interaction with the substrate and other components of the coating. The long hydrocarbon chains of this compound would be expected to contribute to a low surface energy, which is a key characteristic for creating hydrophobic and self-cleaning surfaces. researchgate.net
Table 3: Potential Roles of Esters in Functionalized Coatings
| Application Area | Desired Property | Potential Contribution of Esters |
| Anti-Corrosion Coatings | Barrier against corrosive agents | The hydrophobic nature of esters can help to repel water and prevent corrosion. |
| Self-Cleaning Surfaces | Superhydrophobicity | Long-chain esters can lower the surface energy, leading to water repellency. researchgate.net |
| Anti-Fouling Coatings | Prevention of bio-organism adhesion | Modified surfaces with low surface energy can reduce the adhesion of marine organisms. |
| Food Packaging | Protective and functional layers | Esters can be used in coatings to enhance the barrier properties of packaging materials. aquaenergyexpo.com |
Derivatization for Novel Material Applications
Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. The functional group of an ester, the carboxylate group, provides a site for various chemical transformations. Through reactions such as transesterification, amidation, and reduction, this compound could be converted into a range of new molecules with tailored functionalities.
These derivatives could find applications in diverse fields. For example, the synthesis of polymeric materials from ester-based monomers can lead to biodegradable plastics. uminho.pt Furthermore, the introduction of other functional groups could lead to the development of novel surfactants, emulsifiers, or other specialty chemicals. google.com The versatility of the ester group makes this compound a potential platform molecule for the synthesis of new and advanced materials.
Table 4: Potential Derivatization Reactions and Applications
| Derivatization Reaction | Resulting Compound Class | Potential Applications |
| Transesterification | Different Esters | Modification of physical properties for specific lubricant or PCM applications. |
| Amidation | Amides | Synthesis of polymers (polyamides), surfactants, and other specialty chemicals. |
| Reduction | Alcohols | Production of fatty alcohols for use in detergents, cosmetics, and as chemical intermediates. thegoodscentscompany.com |
| Hydrolysis | Carboxylic Acid and Alcohol | Regeneration of the starting materials for recycling or further synthesis. |
| Polymerization | Polyesters | Creation of biodegradable polymers for various applications. uminho.pt |
Conclusion and Future Research Directions
Current Scientific Gaps and Emerging Research Questions
The scientific landscape for a specific long-chain ester such as hexadecan-7-yl dodecanoate (B1226587) is characterized more by what is unknown than what is known. Its basic chemical identity is established echemi.com, but its functional role in biological systems, its precise physical properties, and its potential applications are largely uncharted territory. This lack of specific data points to significant gaps in our understanding of lipid diversity and function. Key questions remain regarding the biosynthesis and degradation of such asymmetrical esters. The enzymes and metabolic pathways responsible for combining a C12 fatty acid (dodecanoic acid) with a C16 fatty alcohol (hexadecan-7-ol) are yet to be identified.
Future research must address these fundamental questions. A critical starting point is the systematic characterization of its physicochemical properties, which are essential for understanding its behavior in biological membranes and its potential use in material science. Long-chain esters are known to have applications as coatings, films, and plastics, but the specific properties of hexadecan-7-yl dodecanoate remain to be evaluated nih.gov. Furthermore, its natural occurrence is not well-documented; is it a pheromone, a storage lipid, or a structural component in certain organisms? Answering this would require extensive screening across various species of plants, insects, and microorganisms.
Emerging research questions that will drive future investigations are summarized in the table below.
| Research Area | Emerging Questions |
| Biochemistry & Metabolism | What specific enzymes are responsible for the synthesis and hydrolysis of this compound? How is its production and degradation regulated within a cell? nih.govnih.gov |
| Physicochemical Properties | What are the precise melting point, boiling point, solubility, and crystalline structure of this ester? How do these properties influence its function and potential applications? nih.govresearchgate.net |
| Biological Function | Does this compound act as a chemical signal (e.g., pheromone), an energy storage molecule, or a structural barrier (e.g., in plant cuticles)? youtube.com |
| Natural Occurrence | In which organisms (plants, insects, marine life, microbes) can this compound be found, and at what concentrations? |
| Potential Applications | Could its specific properties make it a valuable component in biofuels, lubricants, pharmaceuticals, or as a bio-based plasticizer? mdpi.com |
Integration of Omics Technologies in Ester Research
To tackle the complex questions surrounding individual lipid species, the integration of "omics" technologies is indispensable. These high-throughput methods provide a system-level view of molecular processes, moving beyond the study of single molecules in isolation. mdpi.com For a compound like this compound, a multi-omics approach would be transformative.
Lipidomics , the large-scale study of lipids, is the core discipline for this investigation. Advanced mass spectrometry and chromatography techniques can identify and quantify thousands of lipid species in a sample, which could pinpoint the presence and abundance of this compound in various tissues or organisms. nih.govcapes.gov.br However, lipidomics alone is often insufficient to determine function.
Integrating lipidomics with other omics fields offers a more complete picture. creative-proteomics.combiotech-pack.com
Genomics & Transcriptomics: By correlating the abundance of this compound with gene and transcript expression data, researchers can identify candidate genes encoding the enzymes for its synthesis (e.g., specific acyltransferases or reductases) and degradation (e.g., esterases). mdpi.comscholaridea.com
Proteomics: This allows for the direct identification and quantification of the proteins present when the ester is produced. A combined proteomic and lipidomic analysis can reveal direct relationships between specific enzymes and the lipid products, confirming the function of proteins identified through genomics. creative-proteomics.comnih.gov
Metabolomics: Placing the ester within the broader metabolic network can elucidate its relationship with other metabolites, revealing precursor flows and downstream products. nih.govacs.org
The application of these technologies, as detailed in the following table, will be crucial for moving from simple identification to a mechanistic understanding of the role of this compound.
| Omics Technology | Application to this compound Research | Expected Outcome |
| Lipidomics | Comprehensive profiling of lipids in various biological samples to determine the ester's abundance and distribution. nih.gov | Identification of tissues or conditions where the ester is prevalent. |
| Transcriptomics | Analysis of gene expression (mRNA) to find enzymes whose expression correlates with the ester's concentration. mdpi.com | A list of candidate genes involved in the ester's metabolic pathway. |
| Proteomics | Quantification of proteins to identify enzymes present during the ester's synthesis or degradation. biotech-pack.comnih.gov | Validation of enzyme function and discovery of protein-lipid interactions. creative-proteomics.com |
| Metabolomics | Simultaneous analysis of other small molecules to understand the broader metabolic context of the ester. acs.org | Elucidation of the complete metabolic network surrounding the ester. |
Interdisciplinary Collaborations for Holistic Compound Understanding
The complexity of modern molecular science necessitates a departure from siloed research. A holistic understanding of a compound like this compound can only be achieved through robust interdisciplinary collaborations. nih.gov The challenges span from fundamental chemistry to systems biology and data science, requiring a convergence of diverse expertise.
Synthetic & Analytical Chemists: Chemists are needed to synthesize pure standards of this compound for analytical and biological testing. They also develop the advanced mass spectrometry and NMR methods required for its unambiguous detection and structural elucidation. mdpi.com
Biochemists & Molecular Biologists: These scientists are essential for identifying and characterizing the enzymes and metabolic pathways involved in the ester's lifecycle. They perform the in vitro and in vivo experiments to validate gene function and understand metabolic regulation. frontiersin.org
Chemical Ecologists & Physiologists: If the compound serves as a chemical signal, collaboration with chemical ecologists is crucial to design behavioral experiments and understand its role in organismal interactions. youtube.com Physiologists can investigate its function in processes like water retention or energy storage.
Computational Biologists & Data Scientists: The vast datasets generated by omics technologies require sophisticated computational analysis. Data scientists are critical for integrating multi-omics data, building predictive models of metabolic networks, and identifying meaningful correlations that can guide wet-lab experiments. mdpi.comnih.gov
Such collaborations, for instance between a chemistry lab synthesizing the ester and a biology lab testing its effects in a cell model, are the foundation for future breakthroughs. Initiatives that bring together researchers from different fields, such as joint research centers and multi-lab projects, will accelerate the translation of research findings into practical applications. scholaridea.comlivemint.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
